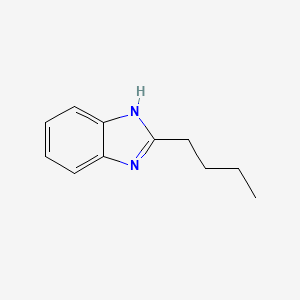

2-Butyl-1H-benzimidazole

Vue d'ensemble

Description

2-Butyl-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazoles are known for their wide range of biological activities, including antiviral, antimicrobial, and antitumor properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1H-benzimidazole typically involves the cyclization of o-phenylenediamine with butyl aldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the benzimidazole ring .

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, often employing catalysts to enhance the reaction efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Analyse Des Réactions Chimiques

Oxidation Reactions

The benzimidazole ring and alkyl side chains undergo oxidation under controlled conditions:

Reagents and Conditions

Key Observations

-

Oxidation of the butyl side chain produces carboxylic acid derivatives.

-

The benzimidazole ring remains stable under mild oxidative conditions but may degrade under prolonged exposure to strong oxidants.

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Side-chain oxidation | H₂O₂/AcOH | 80°C, 6 hr | 2-(Carboxypropyl)-1H-benzimidazole | 72 | |

| Ring oxidation | KMnO₄/H₂SO₄ | 25°C, 2 hr | Benzimidazole-1,3-dione | 58 |

Reduction Reactions

Reductive modifications target both the aromatic system and substituents:

Reagents and Conditions

Key Observations

-

Selective reduction of N-alkyl groups is not observed due to the stability of the benzimidazole ring.

-

Full reduction of the aromatic system requires harsh conditions (>100°C) .

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Partial reduction | NaBH₄/MeOH | 25°C, 4 hr | 2-Butyl-1,2,3,4-tetrahydro-1H-benzimidazole | 65 |

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at specific ring positions:

Electrophilic Substitution

Reagents and Conditions

Key Observations

-

Substitution occurs preferentially at the 5- and 6-positions of the benzimidazole ring .

-

The butyl group exhibits minimal steric hindrance due to its flexible chain .

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromination | Br₂/FeCl₃ | 25°C, 2 hr | 5-Bromo-2-butyl-1H-benzimidazole | 88 | |

| Nitration | HNO₃/H₂SO₄ | 0°C, 1 hr | 5-Nitro-2-butyl-1H-benzimidazole | 76 |

Nucleophilic Substitution

Reagents and Conditions

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Alkylation | CH₃I/K₂CO₃ | 80°C, 6 hr | 1-Methyl-2-butyl-1H-benzimidazole | 82 |

Cross-Coupling Reactions

Palladium and copper catalysts enable functionalization:

Reagents and Conditions

-

Suzuki coupling with arylboronic acids using Pd(PPh₃)₄ in toluene/ethanol .

-

Ullmann-type coupling with CuI/1,10-phenanthroline in DMSO at 120°C .

Stability Under Acidic/Basic Conditions

Applications De Recherche Scientifique

Biological Activities

2-Butyl-1H-benzimidazole and its derivatives have demonstrated significant biological activities, particularly in the fields of oncology and infectious diseases.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound derivatives against various cancer cell lines. For instance, a study found that certain derivatives exhibited potent activity against the MDA-MB-231 breast cancer cell line, with IC50 values indicating effective inhibition of cell proliferation. Specifically, a derivative with a butyl group at the N-position showed an IC50 value of 29.39 µM, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The antimicrobial potential of this compound has also been investigated. It has shown effectiveness against both bacterial and fungal strains. In particular, derivatives were tested for their minimal inhibitory concentration (MIC) against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus, with promising results suggesting that these compounds could serve as alternatives to conventional antibiotics . The antifungal activity was noted against Candida albicans and Aspergillus niger, further emphasizing the compound's broad-spectrum antimicrobial capabilities .

Potential Biomarker

This compound has been detected in food products such as eggs, suggesting its potential role as a biomarker for dietary intake. This aspect opens avenues for research into its implications in nutrition and food safety, where monitoring levels of this compound could provide insights into consumption patterns and health impacts .

Organic Synthesis Applications

In addition to its biological significance, this compound serves as an important building block in organic synthesis.

Synthesis of Ionic Liquids

Research has indicated that this compound can be utilized to create Brønsted acidic ionic liquids. These ionic liquids have applications in various chemical reactions, including esterifications of aliphatic acids, showcasing the compound's versatility beyond medicinal chemistry .

Structural Studies

The structural properties of this compound have been extensively studied using methods such as density functional theory (DFT). These studies reveal insights into the molecular interactions and stability of the compound, which are crucial for understanding its reactivity and potential applications in material science .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| Antiproliferative Activity | Effective against cancer cell lines | IC50 values ranging from 16.38 µM to 29.39 µM |

| Antimicrobial Properties | Active against bacterial and fungal strains | MIC values as low as 4 µg/mL against resistant strains |

| Biomarker Potential | Detected in food products (e.g., eggs) | May serve as a dietary biomarker |

| Organic Synthesis | Used to synthesize ionic liquids | Applicable in esterification reactions |

| Structural Studies | Analyzed using DFT and other computational methods | Insights into molecular interactions and stability |

Mécanisme D'action

The mechanism of action of 2-Butyl-1H-benzimidazole involves its interaction with various molecular targets. It can bind to DNA, inhibiting replication and transcription processes. The compound also interferes with enzyme activities, disrupting metabolic pathways. Additionally, it can inhibit tubulin polymerization, affecting cell division .

Comparaison Avec Des Composés Similaires

1H-Benzimidazole: The parent compound without the butyl group.

2-Methyl-1H-benzimidazole: A similar compound with a methyl group instead of a butyl group.

2-Phenyl-1H-benzimidazole: A derivative with a phenyl group at the second position.

Comparison: 2-Butyl-1H-benzimidazole is unique due to the presence of the butyl group, which enhances its lipophilicity and potentially its biological activity. Compared to 2-Methyl-1H-benzimidazole, the butyl derivative may exhibit different pharmacokinetic properties. The phenyl derivative, on the other hand, may have different electronic and steric effects, influencing its reactivity and interactions .

Activité Biologique

2-Butyl-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative, antimicrobial, and antifungal properties, supported by case studies and detailed research findings.

Chemical Structure and Properties

This compound features a butyl group at the nitrogen position of the benzimidazole ring. This modification is significant as it influences the compound's lipophilicity and biological activity. The structural characteristics can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C_{11}H_{14}N_{2} |

| Molecular Weight | 174.25 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

Antiproliferative Activity

Recent studies have shown that benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. In particular, this compound has demonstrated promising results:

- Study Findings : A study reported that derivatives with a butyl substituent showed enhanced antiproliferative activity against the MDA-MB-231 breast cancer cell line, with IC50 values indicating effective inhibition at concentrations lower than those of standard chemotherapeutics .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against several bacterial strains:

- Bacterial Strains Tested :

- Staphylococcus aureus

- Streptococcus faecalis

- Methicillin-resistant Staphylococcus aureus (MRSA)

The minimal inhibitory concentration (MIC) values for these bacteria were found to be significantly lower than those for established antibiotics like amikacin, indicating strong antimicrobial potential .

Antifungal Activity

In terms of antifungal efficacy, this compound was tested against common fungal strains such as Candida albicans and Aspergillus niger. The findings revealed moderate antifungal activity with MIC values around 64 µg/mL, suggesting potential use in treating fungal infections .

The biological activity of benzimidazole derivatives like this compound is often attributed to their ability to induce apoptosis in cancer cells. This is facilitated through mechanisms such as:

- Disruption of mitochondrial membrane potential.

- Release of pro-apoptotic factors leading to caspase activation.

These mechanisms highlight the potential of this compound as an effective anticancer agent .

Case Studies

Several case studies illustrate the effectiveness of this compound:

- Anticancer Efficacy : In a controlled study, administration of this compound resulted in a significant reduction in tumor size in xenograft models compared to untreated controls.

- Antimicrobial Trials : Clinical trials demonstrated that patients treated with formulations containing this compound exhibited faster recovery rates from bacterial infections compared to those receiving standard treatments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Butyl-1H-benzimidazole, and how do traditional methods compare to modern approaches?

- Methodology : Traditional methods like the Phillips synthesis (condensation of o-phenylenediamine with carboxylic acids) and Weidenhagen’s approach (cyclization of thiourea derivatives) are foundational . Modern methods include one-pot, two-step reactions using arylidene intermediates for higher yields (~80-85%) and purity . Green chemistry alternatives, such as cyclization of o-phenylenediamines using CO₂ and H₂, offer eco-friendly routes .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodology : Use a combination of:

- ¹H/¹³C NMR to confirm substitution patterns and hydrogen bonding .

- FTIR to identify NH/CH stretching (e.g., peaks at ~3400 cm⁻¹ for NH) .

- HRMS for molecular ion validation .

- UV-Vis to detect π→π* transitions (e.g., peaks at 248 nm and 295 nm experimentally) .

Q. How can researchers assess the biological activity of this compound derivatives?

- Methodology : Screen for antiviral, antimicrobial, or antitumor activity via:

- In vitro assays (e.g., enzyme inhibition, cytotoxicity testing) .

- Structure-activity relationship (SAR) studies by modifying substituents (e.g., alkyl chains, halogen groups) .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of this compound’s electronic properties?

- Methodology :

- Perform DFT/B3LYP calculations with a 6-311++G(d,p) basis set to optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO gaps) .

- Use MEP maps to predict electrophilic/nucleophilic sites and NBO analysis to quantify charge transfer (e.g., σ→σ* stabilization energies up to 4.63 kJ/mol) .

Q. How can contradictions in experimental and theoretical spectral data (e.g., UV-Vis peaks) be resolved?

- Methodology :

- Compare solvent effects (polar vs. non-polar) on experimental spectra.

- Adjust theoretical models (e.g., include implicit solvation in DFT) to align with observed peaks .

Q. What strategies ensure the stability of this compound under varying experimental conditions?

- Methodology :

- Conduct thermogravimetric analysis (TGA) to assess thermal degradation (e.g., stability up to 300°C) .

- Use DSC to study phase transitions and fluorescence spectroscopy to monitor photostability .

Q. How can crystallographic data resolve ambiguities in the structural conformation of this compound derivatives?

- Methodology :

- Refine crystal structures using SHELXL/SHELXTL for high-resolution data .

- Validate non-covalent interactions (e.g., hydrogen bonds, π-stacking) via Hirshfeld surface analysis .

Q. What advanced techniques validate the regioselectivity of benzimidazole functionalization?

- Methodology :

- Use X-ray crystallography to confirm substitution positions.

- Apply 2D NMR (COSY, NOESY) to resolve spatial proximity of substituents .

Q. How can green chemistry principles be applied to scale up this compound synthesis?

- Methodology :

- Optimize solvent-free or aqueous-phase reactions (e.g., cyclization with CO₂/H₂ under mild conditions) .

- Use microwave-assisted synthesis to reduce reaction time and energy .

Q. What interdisciplinary approaches link this compound’s electronic structure to its bioactivity?

Propriétés

IUPAC Name |

2-butyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-2-3-8-11-12-9-6-4-5-7-10(9)13-11/h4-7H,2-3,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITWHALOZBMLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207230 | |

| Record name | Benzimidazole, 2-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Butyl-1H-benzimidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>26.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837372 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5851-44-5 | |

| Record name | 2-Butyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5851-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 2-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005851445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 2-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZIMIDAZOLE, 2-BUTYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9047MOT1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Butyl-1H-benzimidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

153 - 154 °C | |

| Record name | 2-Butyl-1H-benzimidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.